beta-CYCLODEXTRIN

Beschreibung

Eigenschaften

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGYBXFWUBPSRW-FOUAGVGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

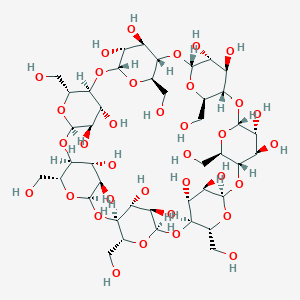

(C6H10O5)7, C42H70O35 | |

| Record name | BETA-CYCLODEXTRIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79647-56-6 | |

| Record name | Poly(β-cyclodextrin) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79647-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020358 | |

| Record name | beta-Cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1135.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Virtually odourless white or almost white crystalline solid, White virtually odorless solid; [JECFA] White powder; [Sigma-Aldrich MSDS] | |

| Record name | .beta.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BETA-CYCLODEXTRIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | beta-Cyclodextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sparingly soluble in water; freely soluble in hot water; slightly soluble in ethanol | |

| Record name | BETA-CYCLODEXTRIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

7585-39-9 | |

| Record name | β-Cyclodextrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7585-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betadex [USAN:INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007585399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betadex | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .beta.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptapentylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETADEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV039JZZ3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Starch Liquefaction and Reaction Conditions

Starch (typically from maize or potato) is liquefied at 80–90°C to reduce viscosity, followed by adjustment to pH 6.0–7.0. CGTase is then introduced at 50–60°C, where it catalyzes the cleavage of α-1,4-glycosidic bonds and reformation into cyclic structures. Reaction efficiency depends on:

Product Isolation and Yield Optimization

Post-reaction, unreacted linear dextrins are removed via selective precipitation with organic solvents (e.g., ethanol or acetone). Membrane filtration or centrifugation isolates β-CD, with yields reaching 60–70% under optimized conditions. Recent advances include immobilized CGTase systems, enabling enzyme reuse and continuous production.

Chemical Modification Methods for this compound Derivatives

Chemical derivatization enhances β-CD’s solubility and functional properties. The following subsections detail prominent methods identified in recent literature.

Reaction Mechanism and Conditions

SBE-β-CD is synthesized by reacting β-CD with 1,4-sulfobutyl lactone in alkaline aqueous solution:

-

Alkaline activation : NaOH (3.7 N) deprotonates β-CD hydroxyl groups.

-

Nucleophilic substitution : Sulfobutyl groups attach to C6 hydroxyls at 70–75°C.

-

pH control : Maintained at >9 to prevent lactone hydrolysis.

Key parameters :

Purification and Characterization

Post-reaction purification involves:

-

Dialysis : Ultrasonic dialysis (MWCO 1,000 Da) reduces chloride ions to <10 ppm.

-

Activated carbon treatment : Lowers UV absorbance to <0.5 AU.

Capillary electrophoresis confirms an average substitution degree of 6.7.

Esterification via CDI Activation

Butenate derivatives are synthesized using N,N'-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP):

-

Activation : CDI converts 2-butenoic acid to imidazolide.

-

Esterification : DMAP catalyzes nucleophilic attack by β-CD hydroxyls at 25°C.

Optimized conditions :

Yield reaches 0.83 mmol/g, producing mono- to tetra-esters confirmed by HPLC-QTof-MS.

Synthesis of Cu@TSC-β-CD

Thiosemicarbazide-functionalized β-CD serves as a ligand for copper(I) in click chemistry catalysts:

-

Tosylation : Primary hydroxyls of β-CD react with tosyl chloride.

-

Substitution : Tosyl groups are replaced by thiosemicarbazide in DMF at reflux.

-

Copper immobilization : Cu(I) binds to thiosemicarbazide groups.

FT-IR and SEM confirm successful functionalization, with ICP-OES showing 4.2% Cu content.

Synthesis of βCD-BIMOTs-TDI Polymer

β-CD is functionalized with 1-benzylimidazole (BIM) and cross-linked with toluene diisocyanate (TDI):

-

Tosylation : Selective tosylation at C6 hydroxyls.

-

Imidazolium grafting : BIM reacts with tosyl-β-CD in DMF.

¹H NMR shows new peaks at 4.8 ppm (C6-H) and 7.5–8.0 ppm (imidazolium protons).

Purification and Characterization Techniques

Dialysis and Filtration

Spectroscopic Analysis

Analyse Chemischer Reaktionen

Reaktionstypen: β-Cyclodextrin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: β-Cyclodextrin kann oxidiert werden, um Derivate mit veränderten Eigenschaften zu bilden.

Reduktion: Reduktionsreaktionen können die Hydroxylgruppen an den Glucose-Einheiten modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Natriumperiodat wird häufig für Oxidationsreaktionen verwendet.

Reduktion: Natriumborhydrid wird für Reduktionsreaktionen verwendet.

Substitution: Reagenzien wie Epichlorhydrin und Monochlorotriazinyl werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidierte Derivate: Diese finden Anwendung in der Arzneimittelverabreichung und Umweltbehandlung.

Reduzierte Derivate: Diese werden in der Lebensmittelindustrie aufgrund ihrer verbesserten Stabilität eingesetzt.

Substituierte Derivate: Diese weisen eine verbesserte Löslichkeit auf und werden in der Pharmazie verwendet.

Wissenschaftliche Forschungsanwendungen

β-Cyclodextrin hat eine breite Palette von Anwendungen in verschiedenen Bereichen:

Chemie: Als Wirtsmolekül in der supramolekularen Chemie zur Bildung von Einschlusskomplexen verwendet.

Biologie: Zur Stabilisierung von Proteinen und Enzymen eingesetzt.

5. Wirkmechanismus

β-Cyclodextrin übt seine Wirkungen durch die Bildung von Einschlusskomplexen mit Gastmolekülen aus. Die hydrophobe Kavität von β-Cyclodextrin umschließt hydrophobe Verbindungen, während die hydrophile Außenseite die Löslichkeit in wässrigen Umgebungen gewährleistet. Dieser Mechanismus verbessert die Stabilität, Löslichkeit und Bioverfügbarkeit der eingeschlossenen Verbindungen .

Ähnliche Verbindungen:

α-Cyclodextrin: Besteht aus sechs Glucose-Einheiten, hat eine kleinere Kavität.

γ-Cyclodextrin: Besteht aus acht Glucose-Einheiten, hat eine größere Kavität.

Vergleich:

β-Cyclodextrin vs. α-Cyclodextrin: β-Cyclodextrin hat eine größere Kavität, wodurch es sich für die Einkapselung größerer Moleküle eignet.

β-Cyclodextrin vs. γ-Cyclodextrin: β-Cyclodextrin ist aufgrund seiner optimalen Kavitätsgröße und einfachen Herstellung kostengünstiger und weit verbreitet.

β-Cyclodextrin zeichnet sich durch seine ausgewogene Kombination aus Kavitätsgröße, Kostengünstigkeit und Vielseitigkeit bei der Bildung von Einschlusskomplexen aus, was es zu einer bevorzugten Wahl in verschiedenen Anwendungen macht.

Wirkmechanismus

Beta-CYCLODEXTRIN exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of this compound encapsulates hydrophobic compounds, while the hydrophilic exterior ensures solubility in aqueous environments. This mechanism enhances the stability, solubility, and bioavailability of the encapsulated compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cyclodextrins and Derivatives

Structural and Physicochemical Properties

The primary cyclodextrins—alpha (α-CD), beta (β-CD), and gamma (γ-CD)—differ in glucose units, cavity size, and solubility (Table 1).

Table 1: Structural and Solubility Comparison of Native Cyclodextrins

β-CD’s intermediate cavity size makes it versatile for encapsulating aromatic compounds, vitamins, and mid-sized drugs. However, its lower solubility compared to α-CD and γ-CD limits applications requiring high aqueous solubility .

Derivatives of Beta-Cyclodextrin

Chemical modifications of β-CD improve solubility and functionality:

Table 2: Key Derivatives of this compound

Functional Comparisons

A. Drug Delivery

- Complexation Efficiency : β-CD forms stable complexes with drugs like curcumin (stability constant $ Ks \approx 10^3–10^4 \, \text{M}^{-1} $), but HP-β-CD shows higher $ Ks $ values due to improved solubility .

- Bioavailability : Levodopa-β-CD complexes enhance transdermal delivery by improving stability and dissolution rate . Comparatively, HP-β-CD increases naringenin bioavailability by 3-fold over native β-CD .

B. Flavor and Fragrance Encapsulation β-CD binds hydrophobic volatiles (e.g., ethyl octanoate) more effectively than α-CD due to its cavity size. In yogurt, β-CD mimics fat by modulating lemon flavor release, demonstrating sensory equivalence to full-fat products .

C. Catalytic and Material Applications β-CD stabilizes gold nanoparticles (AuNPs) better than citrate, reducing agglomeration and improving catalytic activity in hydrogen evolution . Cyclophanes, though effective cholesterol shuttles, are less efficient than β-CD derivatives in lipid metabolism modulation .

Research Findings and Case Studies

- Curcumin Complexation : β-CD increases curcumin solubility by 20-fold, but HP-β-CD achieves 50-fold enhancement via solid dispersion .

- Cholesterol Shuttling : Methyl-β-CD derivatives outperform cyclophanes in cholesterol transfer efficiency ($ K_{shuttle} = 2.5 \times 10^3 \, \text{M}^{-1} $) .

- Enzyme Interactions : β-CD binds pullulanase differently from α-CD and γ-CD, altering fluorescence quenching patterns .

Q & A

Basic: What standard methodologies are recommended for characterizing beta-cyclodextrin inclusion complexes?

Answer:

The inclusion efficiency of this compound (β-CD) with guest molecules is typically characterized using:

- Phase-solubility studies to determine stability constants (e.g., Higuchi-Connors method) .

- Spectroscopic techniques like NMR (e.g., ROESY for spatial proximity analysis) and FT-IR to confirm host-guest interactions .

- Thermal analysis (DSC/TGA) to detect complex formation via shifts in melting points or decomposition profiles .

Experimental protocols should include controls (e.g., free guest molecules) and replicate measurements to ensure reproducibility .

Advanced: How can researchers resolve contradictions in solubility enhancement data for this compound complexes under varying stoichiometric conditions?

Answer:

Contradictions often arise from differences in guest molecule hydrophobicity, pH-dependent complexation, or aggregation behavior. Methodological approaches include:

- Multi-variable phase-solubility diagrams to map stoichiometry-dependent solubility trends .

- Molecular dynamics simulations to model guest orientation and binding energetics under varying conditions .

- Statistical validation (e.g., ANOVA) to identify significant variables (e.g., temperature, molar ratios) .

Researchers should report raw data alongside normalized metrics (e.g., binding efficiency indices) to enable cross-study comparisons .

Basic: What experimental controls are critical when assessing this compound stability in enzymatic or biological environments?

Answer:

Essential controls include:

- Blank matrices (e.g., enzyme-free buffers) to isolate β-CD degradation pathways .

- Positive/negative controls (e.g., stable cyclodextrin derivatives like HP-β-CD) to benchmark stability .

- Time-course experiments to monitor degradation kinetics (e.g., HPLC tracking of β-CD concentration) .

Protocols should specify enzyme sources (e.g., human vs. microbial amylases) and activity validation methods .

Advanced: What computational strategies optimize this compound derivatives for enhanced drug delivery efficacy?

Answer:

Advanced approaches include:

- Density Functional Theory (DFT) to calculate charge distribution and predict substituent effects on cavity dimensions .

- Molecular docking and free-energy perturbation to screen derivatives for target macromolecule binding .

- Machine learning models trained on physicochemical datasets (e.g., LogP, polar surface area) to prioritize synthetically feasible derivatives .

These methods require validation via in vitro binding assays (e.g., isothermal titration calorimetry) .

Basic: How should researchers design in vitro release studies for this compound-based formulations?

Answer:

Key considerations:

- Sink conditions maintenance using surfactants (e.g., Tween 80) or frequent media replacement .

- pH gradients to simulate gastrointestinal transitions (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal) .

- Apparatus selection (e.g., dialysis membrane vs. USP dissolution apparatus) based on formulation type .

Data should include cumulative release profiles and kinetic modeling (e.g., Higuchi, Korsmeyer-Peppas) .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

To ensure reproducibility:

- Process Analytical Technology (PAT) tools (e.g., in-line NIR spectroscopy) for real-time monitoring of reaction parameters .

- Design of Experiments (DoE) to identify critical synthesis factors (e.g., temperature, catalyst concentration) .

- Rigorous post-synthesis characterization (e.g., HPLC purity ≥98%, XRD crystallinity analysis) .

Documentation must include detailed reaction logs and raw spectral data in supplementary materials .

Basic: How are this compound inclusion complexes validated for pharmaceutical applications?

Answer:

Validation requires:

- In vitro-in vivo correlation (IVIVC) studies using animal models to predict bioavailability .

- Accelerated stability testing (e.g., 40°C/75% RH for 6 months) per ICH guidelines .

- Toxicological screening (e.g., hemolysis assays for intravenous formulations) .

Dosage form-specific tests (e.g., tablet disintegration time) should align with pharmacopeial standards .

Advanced: How can multi-omics approaches elucidate this compound’s biological interactions?

Answer:

Integrative methods include:

- Transcriptomics (RNA-seq) to identify β-CD-induced gene expression changes in cell lines .

- Metabolomics (LC-MS) to map cholesterol depletion effects in lipid membranes .

- Proteomics (SILAC labeling) to quantify protein aggregation modulation in neurodegenerative models .

Data integration platforms (e.g., pathway enrichment analysis) are critical for mechanistic insights .

Basic: What analytical parameters are essential for HPLC quantification of this compound?

Answer:

Critical validation parameters per ICH Q2(R1):

- Linearity (R² ≥0.998 over 50–150% of target concentration) .

- Accuracy (recovery 98–102%) via spiked placebo samples .

- Precision (RSD ≤2% for intraday/interday replicates) .

Column selection (e.g., hydrophilic interaction chromatography for polar derivatives) must be justified .

Advanced: How do researchers address ethical challenges in this compound clinical trials for rare diseases?

Answer:

Ethical frameworks involve:

- FINER criteria (Feasible, Novel, Ethical, Relevant) for trial design .

- Adaptive trial designs to minimize patient burden while maximizing data utility .

- Stakeholder engagement with patient advocacy groups to align endpoints with quality-of-life metrics .

Protocols must undergo rigorous IRB review, with informed consent addressing off-target effects (e.g., ototoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.